4-Chloro-5-hydroxy-2-methylbenzonitrile
Overview
Description
4-Chloro-5-hydroxy-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrile group attached to a benzene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-2-methylbenzonitrile typically involves the chlorination of 5-hydroxy-2-methylbenzonitrile. This reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure selective chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-hydroxy-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: 4-Chloro-5-oxo-2-methylbenzonitrile.
Reduction: 4-Chloro-5-hydroxy-2-methylbenzylamine.
Substitution: 4-Methoxy-5-hydroxy-2-methylbenzonitrile.
Scientific Research Applications
4-Chloro-5-hydroxy-2-methylbenzonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxy-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The hydroxy group can form hydrogen bonds with active site residues, while the chloro and nitrile groups can participate in hydrophobic interactions and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-2-methylbenzonitrile
- 5-Hydroxy-2-methylbenzonitrile
- 4-Chloro-5-methoxy-2-methylbenzonitrile
Comparison: 4-Chloro-5-hydroxy-2-methylbenzonitrile is unique due to the presence of both a hydroxy group and a chloro group on the benzene ring, which allows for a wider range of chemical modifications and biological activities . In contrast, 4-Chloro-2-methylbenzonitrile lacks the hydroxy group, limiting its reactivity, while 5-Hydroxy-2-methylbenzonitrile lacks the chloro group, reducing its potential for substitution reactions .
Properties
IUPAC Name |
4-chloro-5-hydroxy-2-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLKRRSRVCCNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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